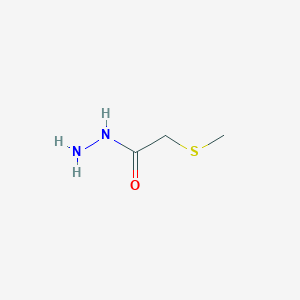

2-(Methylsulfanyl)acetohydrazide

Description

Contextual Significance within Modern Organic Synthesis

Acyl hydrazides are well-established as valuable intermediates in organic synthesis, primarily due to the reactive nature of the hydrazide moiety. They serve as key precursors for the construction of a wide array of nitrogen-containing heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules. The general synthetic utility of the acyl hydrazide group includes its condensation with aldehydes and ketones to form hydrazones, and its cyclization with various reagents to yield heterocycles like oxadiazoles, thiadiazoles, and triazoles.

Specifically, acetohydrazide derivatives containing a thioether linkage, such as 2-(Methylsulfanyl)acetohydrazide, are of particular interest. The presence of the sulfur atom introduces an additional site for potential chemical modification and can influence the electronic properties and reactivity of the molecule. Analogous compounds, like 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide, have been successfully employed as key intermediates. researchgate.net For instance, they react with carbonyl compounds to form Schiff bases, which can then undergo cyclization reactions to produce more complex heterocyclic systems like diazetidine and oxazolidinone derivatives. chemmethod.com The acetohydrazide unit itself is a versatile building block; for example, 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide has been reacted with reagents like acetylacetone (B45752) and phthalic anhydride (B1165640) to create precursors for novel heterocyclic structures. researchgate.netresearchgate.net This established reactivity underscores the potential of 2-(Methylsulfanyl)acetohydrazide as a fundamental building block for generating molecular diversity in synthetic chemistry.

Historical Development of Hydrazide Chemistry with Relevance to 2-(Methylsulfanyl)acetohydrazide

The field of hydrazide chemistry is built upon the foundational discovery of hydrazine (B178648) derivatives in the 19th century. German chemist Emil Fischer is credited with the first synthesis of an organic hydrazine derivative, phenylhydrazine, in 1875. This was followed by Theodor Curtius's preparation of free hydrazine hydrate (B1144303) in 1887. These early discoveries opened the door to exploring the chemistry of compounds containing the N-N single bond.

The subsequent development of methods to acylate hydrazines led to the class of compounds known as acyl hydrazides (or carbohydrazides). A pivotal moment for hydrazide chemistry was the discovery of the potent antitubercular activity of isonicotinic acid hydrazide (isoniazid). This finding catapulted hydrazide-containing structures into the realm of medicinal chemistry, sparking extensive research into their synthesis and biological properties. The reactivity of the hydrazide group, particularly its ability to form hydrazones and engage in cyclization reactions, was thoroughly investigated. This historical body of work is directly relevant to 2-(Methylsulfanyl)acetohydrazide, as the fundamental reactions and synthetic strategies developed for compounds like isoniazid (B1672263) are applicable to this and other acyl hydrazides, providing a well-understood playbook for its potential transformations.

Overview of Research Trajectories for Analogous Acyl Hydrazide Compounds

Research into acyl hydrazide compounds analogous to 2-(Methylsulfanyl)acetohydrazide has predominantly followed a trajectory toward the synthesis of novel heterocyclic compounds with potential biological applications. A common strategy involves using a 2-(organothio)acetohydrazide as a central scaffold. The terminal -NH₂ group of the hydrazide is reacted with various electrophiles to initiate cyclization or build more complex structures.

Several studies illustrate this trend with compounds that are structurally similar to 2-(Methylsulfanyl)acetohydrazide, featuring a thioether linkage at the alpha-position to the carbonyl group.

Synthesis of Heterocycles: Research on 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide shows its use in synthesizing a variety of derivatives through reactions with carbonyl compounds and anhydrides. researchgate.netresearchgate.net Similarly, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide has been synthesized and converted to a series of N-ylidenehydrazides to explore their antimicrobial and antifungal properties. nih.gov

Medicinal Chemistry Focus: The primary driver for synthesizing these analogues is the search for new therapeutic agents. Derivatives of 2-thiohydantoin, which can be synthesized from related intermediates, have shown a wide range of biological activities, including cytotoxic, antibacterial, antifungal, and anticonvulsant effects. bibliotekanauki.pl The synthesis of novel derivatives of 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide was explored for their growth stimulant properties. researchgate.net

Reaction with Diverse Reagents: The versatility of the hydrazide moiety is demonstrated by its reaction with a wide range of reagents. For example, 2-(benzothiazol-2-ylthio)acetohydrazide has been reacted with different aromatic aldehydes to produce Schiff bases, which are then cyclized with reagents like phenyl isothiocyanate or chloroacetic acid to yield new heterocyclic systems. chemmethod.com

This body of research indicates that the established path for a compound like 2-(Methylsulfanyl)acetohydrazide involves its use as a precursor for more elaborate molecular architectures, particularly those with potential value in medicinal and materials science.

Table 1: Examples of Heterocyclic Systems Derived from Analogous 2-(Organothio)acetohydrazides

Current Research Landscape and Identified Gaps Concerning 2-(Methylsulfanyl)acetohydrazide

Despite the extensive research into complex acyl hydrazides, there is a notable lack of studies focusing specifically on 2-(Methylsulfanyl)acetohydrazide. A survey of the scientific literature reveals that while numerous analogues with larger, more complex thio-substituents (often heterocyclic or aromatic) are investigated for their biological activities, the parent compound with a simple methylthio group remains largely unexplored. researchgate.netnih.govresearchgate.net

The current research landscape is heavily skewed towards application-driven synthesis, where complex molecules are designed with a specific biological target in mind. This has led to a situation where fundamental, structurally simple building blocks like 2-(Methylsulfanyl)acetohydrazide are often synthesized only as intermediates en route to a more complex final product, without their own chemical properties and reactivity being systematically studied or reported.

The primary identified gap is, therefore, the absence of foundational research on 2-(Methylsulfanyl)acetohydrazide. This includes:

Detailed Synthetic Optimization: While its synthesis is likely straightforward (e.g., from ethyl 2-(methylthio)acetate and hydrazine hydrate), detailed studies on optimized, scalable, and green synthetic routes are not readily available.

Systematic Reactivity Profiling: A comprehensive investigation of its reactions with a broad range of electrophiles and cyclizing agents has not been published. Such a study would map out its utility as a versatile synthon.

Physicochemical Characterization: Detailed physicochemical data, beyond basic identifiers, are not widely reported in peer-reviewed literature.

Exploration of Simpler Derivatives: The biological or material properties of simple derivatives, such as the hydrazones formed from its condensation with simple aliphatic or aromatic aldehydes, remain uninvestigated.

This gap presents an opportunity for research focused on characterizing this fundamental molecule, which could in turn unlock new, efficient synthetic pathways to novel and useful compounds.

Table 2: List of Mentioned Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS/c1-7-2-3(6)5-4/h2,4H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTXMAOCENBWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylsulfanyl Acetohydrazide and Its Precursors

Diverse Synthetic Routes to 2-(Methylsulfanyl)acetohydrazide

The preparation of 2-(Methylsulfanyl)acetohydrazide is primarily achieved through the reaction of a corresponding ester, such as methyl 2-(methylsulfanyl)acetate or ethyl 2-(methylsulfanyl)acetate, with hydrazine (B178648) hydrate (B1144303). This reaction, known as hydrazinolysis, is a common and effective method for synthesizing hydrazides. The core of this transformation involves the nucleophilic acyl substitution where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group (methanol or ethanol) and the formation of the desired acetohydrazide. This fundamental reaction forms the basis for several synthetic strategies.

Conventional Multistep Synthetic Pathways from Esters or Carboxylic Acids

The most traditional and widely employed route to 2-(Methylsulfanyl)acetohydrazide begins with its corresponding carboxylic acid, 2-(methylsulfanyl)acetic acid. This multistep pathway is a cornerstone of organic synthesis due to its reliability and the ready availability of starting materials.

The process typically involves two main steps:

Esterification: The first step is the conversion of 2-(methylsulfanyl)acetic acid into a more reactive ester derivative, commonly the methyl or ethyl ester. This is often accomplished through Fischer esterification, where the carboxylic acid is heated with an excess of the appropriate alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Hydrazinolysis: The resulting ester, ethyl 2-(methylsulfanyl)acetate, is then converted to the final product. This is achieved by reacting the ester with hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695). chemicalbook.com The mixture is typically heated under reflux for several hours. chemicalbook.comresearchgate.net Upon cooling, the product, 2-(Methylsulfanyl)acetohydrazide, often precipitates from the solution and can be purified by recrystallization. bldpharm.com This two-step approach is analogous to the synthesis of many other hydrazide derivatives, such as the preparation of (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide from its corresponding ester. chemicalbook.com

This conventional pathway, while robust, often requires long reaction times and purification steps to separate the intermediate ester and the final hydrazide product.

Novel and Green Chemistry Approaches in Hydrazide Synthesis

In recent years, the principles of green chemistry have spurred the development of more efficient and environmentally benign methods for synthesizing hydrazides. These novel approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents.

One significant advancement is the use of microwave-assisted organic synthesis (MAOS) . matrix-fine-chemicals.com Microwave irradiation can dramatically accelerate the rate of hydrazide formation, often reducing reaction times from hours to minutes. matrix-fine-chemicals.comthegoodscentscompany.com In some cases, this technique allows for solvent-free reactions, where the neat reactants are mixed and irradiated, simplifying the workup procedure and eliminating solvent waste. For example, the synthesis of 2-hydroxybenzohydrazide (B147611) from methyl salicylate (B1505791) and hydrazine hydrate can be efficiently conducted under microwave irradiation. matrix-fine-chemicals.com

Another green approach involves performing reactions in aqueous environments . Activated amides have been shown to react with hydrazine under transition-metal-catalyst-free conditions in water at room temperature to produce acyl hydrazides in good yields. rsc.org This avoids the use of volatile and often toxic organic solvents.

Furthermore, research into novel catalytic systems is ongoing. While the direct hydrazinolysis of esters is common, other methods include the use of Lewis bases to promote direct reductive hydrazination or photochemical C-N coupling reactions, expanding the toolkit for hydrazide synthesis. rsc.org The use of ethyl acetate, considered a greener solvent, is also being explored for related polymer synthesis, indicating a shift towards more sustainable practices in chemical production. cymitquimica.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of 2-(Methylsulfanyl)acetohydrazide is crucial for efficient chemical production. This is achieved by systematically optimizing various reaction parameters. Key factors that influence the outcome of the hydrazinolysis reaction include temperature, solvent, reaction time, and the molar ratio of reactants. chemicalbook.comresearchgate.net

Table 1: Optimization of Hydrazide Synthesis Conditions (Hypothetical Example)

| Entry | Solvent | Temperature (°C) | Hydrazine Hydrate (Equivalents) | Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 1.5 | 4 | 75 |

| 2 | Ethanol | Reflux | 3.0 | 4 | 85 |

| 3 | Methanol | Reflux | 3.0 | 4 | 82 |

| 4 | Ethanol | 50 | 3.0 | 8 | 60 |

| 5 | DMF | 80 | 3.0 | 2 | 88 |

This table is a representative example based on common optimization strategies found in the literature for analogous reactions. chemsrc.com

As illustrated in the hypothetical data, increasing the equivalents of hydrazine hydrate can often drive the reaction to completion and improve the yield (Entry 2 vs. 1). The choice of solvent also plays a significant role; while ethanol is common, other solvents like dimethylformamide (DMF) might lead to higher yields under certain conditions (Entry 5). chemsrc.com Temperature is another critical variable; typically, heating under reflux is required to achieve a reasonable reaction rate, as lower temperatures can result in incomplete conversion even after extended periods (Entry 4). Advanced strategies, such as Utopia Point Bayesian Optimization, represent the cutting edge in identifying highly selective and high-yield conditions from a vast array of possibilities.

Synthesis of Key Intermediates for 2-(Methylsulfanyl)acetohydrazide Production

The synthesis of 2-(methylsulfanyl)acetic acid can be achieved by the S-methylation of thioglycolic acid. In this reaction, thioglycolic acid is treated with a methylating agent, such as methyl iodide, in the presence of a base to facilitate the nucleophilic substitution on the sulfur atom.

The corresponding esters are typically prepared either by direct esterification of 2-(methylsulfanyl)acetic acid as described previously, or through alternative routes. For instance, ethyl 2-(methylsulfanyl)acetate can be synthesized by the reaction of sodium thiomethoxide with ethyl chloroacetate (B1199739). This reaction involves the nucleophilic attack of the thiomethoxide anion on the carbon atom bearing the chlorine, displacing the chloride ion to form the C-S bond.

Scheme 1: Synthesis of Ethyl 2-(methylsulfanyl)acetate

CH₃SNa + ClCH₂COOCH₂CH₃ → CH₃SCH₂COOCH₂CH₃ + NaCl

Sodium thiomethoxide + Ethyl chloroacetate → Ethyl 2-(methylsulfanyl)acetate + Sodium chloride

The availability of these key intermediates from commercial suppliers or through straightforward synthetic procedures is essential for the production of 2-(Methylsulfanyl)acetohydrazide.

Chemo- and Regioselectivity in Synthetic Transformations leading to 2-(Methylsulfanyl)acetohydrazide

The concepts of chemo- and regioselectivity are fundamental in understanding and controlling the synthesis of 2-(Methylsulfanyl)acetohydrazide and its subsequent reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the synthesis of 2-(Methylsulfanyl)acetohydrazide from its ester precursor, high chemoselectivity is observed. The hydrazine molecule selectively attacks the highly electrophilic carbonyl carbon of the ester group, leading to hydrazinolysis. The methylsulfanyl (CH₃S-) group is a soft nucleophile/electrophile and does not react under these conditions, ensuring that the sulfur-containing moiety remains intact.

Regioselectivity concerns the preferential formation of one constitutional isomer over another. In the synthesis of the target molecule itself from ethyl 2-(methylsulfanyl)acetate and hydrazine, regioselectivity is not a factor as the reactants are symmetrical in a way that leads to only one product. However, regioselectivity becomes critically important when 2-(Methylsulfanyl)acetohydrazide is used as a building block in further synthetic transformations. For example, in condensation reactions with unsymmetrical dicarbonyl compounds to form heterocycles like pyrazoles, two different regioisomers can potentially be formed. The outcome of such reactions can be controlled by carefully selecting the reaction conditions, such as the pH (acidic or basic catalysis) and temperature, which can influence which carbonyl group is preferentially attacked by which nitrogen atom of the hydrazide. Studies on related systems have shown that the direction of nucleophilic attack can be switched depending on the nature of the substituents and the use of catalysts, allowing for the controlled synthesis of a specific regioisomer.

Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfanyl Acetohydrazide

Nucleophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group in 2-(methylsulfanyl)acetohydrazide is a key center of reactivity, primarily due to the nucleophilic nature of the terminal nitrogen atom. This reactivity allows the molecule to participate in a variety of chemical transformations, making it a valuable building block in organic synthesis.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

A fundamental reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. numberanalytics.comresearchgate.netunipune.ac.in This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The terminal nitrogen of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon. numberanalytics.com This is typically followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. libretexts.org

The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, which serves to activate the carbonyl group towards nucleophilic attack. researchgate.net The general mechanism involves the initial formation of a tetrahedral intermediate, which then undergoes proton transfer and subsequent elimination of water. numberanalytics.com

These condensation reactions are versatile and can be performed with a wide range of aldehydes and ketones, leading to a diverse array of hydrazone derivatives. researchgate.netnih.gov The resulting hydrazones are often stable, crystalline solids, which makes them useful for the characterization of carbonyl compounds. unipune.ac.in

For instance, the reaction of 2-(4-methylsulfanylphenyl)acetohydrazide with 4-chlorobenzaldehyde (B46862) in the presence of an acid catalyst and ethanol (B145695) as a solvent yields N'-(4-chlorobenzylidene)-2-[4-(methylsulfanyl)phenyl]acetohydrazide. nih.gov

| Reactant 1 | Reactant 2 | Product |

| 2-(Methylsulfanyl)acetohydrazide | Aldehyde/Ketone (R-C(=O)-R') | 2-(Methylsulfanyl)-N'-(alkylidene/arylidene)acetohydrazide |

| 2-(4-Methylsulfanylphenyl)acetohydrazide | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-[4-(methylsulfanyl)phenyl]acetohydrazide nih.gov |

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of the hydrazide moiety can also react with acylating and sulfonylating agents. Acylation, the introduction of an acyl group (R-C=O), can be achieved using reagents like acid chlorides or anhydrides. Similarly, sulfonylation, the introduction of a sulfonyl group (R-SO2), can be accomplished with sulfonyl chlorides. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Reactions with Electrophilic Reagents

The hydrazide moiety of 2-(methylsulfanyl)acetohydrazide can react with various other electrophilic reagents. The kinetics of reactions between hydrazides and electrophiles like benzhydrylium ions have been studied to determine nucleophilicity parameters. researchgate.net These studies help in understanding the relative reactivity of different nucleophiles.

Transformations Involving the Sulfur-Containing Moiety

The thioether group (-S-CH3) in 2-(methylsulfanyl)acetohydrazide provides another site for chemical modification, primarily through oxidation and participation in cyclization reactions.

Oxidation of the Thioether Group to Sulfoxides and Sulfones

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.netresearchgate.net This transformation is significant as it can modulate the biological and physicochemical properties of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netreddit.com

The oxidation is generally chemoselective, meaning the thioether can be oxidized without affecting other functional groups in the molecule, such as the hydrazide moiety. reddit.com The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. Using one equivalent of the oxidant typically favors the formation of the sulfoxide, while an excess can lead to the sulfone. reddit.com

| Starting Material | Oxidizing Agent | Product |

| Thioether | Hydrogen Peroxide (H2O2) | Sulfoxide/Sulfone researchgate.net |

| Thioether | m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide/Sulfone researchgate.netreddit.com |

The formation of sulfoxides from thioethers can also be achieved using other reagents and conditions, such as tert-butyl hydroperoxide in the presence of an acid catalyst. organic-chemistry.org

Participation in Intramolecular Cyclization Reactions

The thioether group, in concert with the hydrazide moiety, can participate in intramolecular cyclization reactions to form various heterocyclic systems. rsc.org These reactions are valuable for the synthesis of complex molecules with potential biological activity. The specific outcome of such reactions often depends on the reaction conditions and the presence of other functional groups in the molecule. For example, intramolecular cyclization of related thio-substituted compounds can lead to the formation of thiadiazine derivatives. nih.gov

Intramolecular Cyclization and Rearrangement Reactions to Heterocycles

The hydrazide moiety, -CONHNH₂, is a key functional group that enables the construction of various heterocyclic scaffolds through reactions with suitable electrophiles. The presence of the methylsulfanyl group (CH₃S-) offers an additional site for potential chemical modification, although much of the documented reactivity focuses on the hydrazide portion of the molecule. These cyclization reactions are fundamental in synthetic organic chemistry for creating novel compounds with potential applications in various fields.

Formation of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazoles from hydrazide precursors is a well-established transformation. A primary method involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521). This reaction proceeds through the formation of a potassium dithiocarbazate salt. Subsequent intramolecular cyclization via dehydration and elimination of hydrogen sulfide (B99878) gas leads to the formation of a 5-thioxo-1,3,4-thiadiazole derivative.

A specific example, while using a more complex derivative, illustrates this pathway clearly. The reaction of 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide with carbon disulfide and potassium hydroxide in an ethanol medium results in the formation of the potassium salt of the corresponding dithiocarbazate. Acid-catalyzed cyclization of this intermediate yields 5-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-thiadiazole-2(3H)-thione researchgate.net. This transformation underscores the general reactivity of the acetohydrazide moiety, which is applicable to the parent compound, 2-(methylsulfanyl)acetohydrazide.

Table 1: Synthesis of 1,3,4-Thiadiazole Derivative

| Starting Material | Reagents | Product | Reference |

|---|

Formation of 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole ring system can also be accessed from 2-(methylsulfanyl)acetohydrazide. A common synthetic route involves the conversion of the hydrazide into a thiosemicarbazide (B42300) intermediate by reaction with an isothiocyanate, or by cyclizing the dithiocarbazate intermediate formed from the reaction with carbon disulfide.

Specifically, the potassium dithiocarbazate intermediate derived from 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide can be treated with hydrazine (B178648) hydrate (B1144303). This reaction leads to the intramolecular cyclization and formation of the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol researchgate.net. The mechanism involves the nucleophilic attack of the hydrazine on the thiocarbonyl group, followed by cyclization and elimination of potassium hydrosulfide (B80085) and water.

Table 2: Synthesis of 1,2,4-Triazole Derivative

| Starting Material | Reagents | Product | Reference |

|---|

Another general method for synthesizing 1,2,4-triazoles involves heating an acid hydrazide with formamide (B127407) nirmauni.ac.in.

Formation of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles from acid hydrazides is a common transformation in heterocyclic chemistry. One of the most prevalent methods is the dehydrative cyclization of 1,2-diacylhydrazine intermediates, which are formed by the acylation of the starting hydrazide. Reagents such as phosphorus oxychloride (POCl₃) are frequently employed to effect this cyclization organic-chemistry.org.

Alternatively, oxidative cyclization of N-acylhydrazones, formed by the condensation of the hydrazide with an aldehyde, provides another route to 2,5-disubstituted 1,3,4-oxadiazoles researchgate.net. While these are general and effective methods for oxadiazole synthesis from hydrazide precursors, specific examples detailing the cyclization of 2-(methylsulfanyl)acetohydrazide itself into oxadiazole derivatives are not prominently documented in the surveyed literature.

Formation of Pyrimidinone and Imidazopyrimidine Derivatives

The synthesis of pyrimidinone derivatives often involves the condensation of a urea (B33335) or thiourea (B124793) equivalent with a 1,3-dicarbonyl compound, such as a β-ketoester nih.govnih.gov. For a hydrazide like 2-(methylsulfanyl)acetohydrazide to form a pyrimidinone, it would likely need to be converted into a suitable precursor that contains the necessary N-C-N fragment for cyclization with a 1,3-dielectrophile.

Imidazopyrimidines are fused heterocyclic systems. Their synthesis from a simple acetohydrazide derivative is not a direct or common transformation. Typically, their synthesis starts from aminopyrimidines which are then cyclized to form the fused imidazole (B134444) ring nih.govnih.gov. The reaction of a complex hydrazide, (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate, with hydrazine hydrate has been shown to lead to an intramolecular cyclization, yielding an 1-amino-7-phenyl-5-thioxo-1,5-dihydroimidazo[1,2-a]pyrimidin-2(3H)-one researchgate.net. This indicates that the acetohydrazide moiety can participate in such cyclizations, but the reaction is highly dependent on the nature of the entire molecule. Direct syntheses starting from the parent 2-(methylsulfanyl)acetohydrazide to form these specific fused rings are not well-documented in the available literature.

Other Nitrogen and Sulfur-Containing Heterocycles

The versatility of the hydrazide functional group allows for its use in the synthesis of other N- and S-containing heterocycles beyond the common five-membered rings. For instance, six-membered thiadiazine derivatives can be prepared. The reaction of hydrazide derivatives with reagents like ethyl chloroacetate (B1199739) can lead to the formation of 1,3,4-thiadiazin-5-one rings ekb.egekb.eg. This reaction proceeds by initial S-alkylation of a thio-intermediate followed by intramolecular cyclization. While the starting materials in documented examples are not 2-(methylsulfanyl)acetohydrazide itself, the general reactivity pattern highlights a plausible pathway for forming such six-membered heterocycles from a suitable thionated derivative of the title compound.

Transition Metal-Catalyzed Transformations Involving 2-(Methylsulfanyl)acetohydrazide

Transition metal-catalyzed reactions, such as cross-coupling and C-H activation, are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds mdpi.comnih.govrsc.org. These reactions typically involve substrates like aryl halides, organoborons, or compounds with activatable C-H bonds bohrium.comnih.gov. A review of the scientific literature indicates that transition metal-catalyzed transformations where 2-(methylsulfanyl)acetohydrazide acts as a primary substrate are not a well-explored area of research. The focus of its documented chemistry lies heavily on its utility as a nucleophilic building block in classical heterocyclic synthesis.

Mechanistic Pathways of Key Reactions

The transformation of 2-(methylsulfanyl)acetohydrazide into various heterocyclic systems proceeds through distinct mechanistic pathways, largely dictated by the reacting partner and the reaction conditions. These pathways typically involve initial nucleophilic attack by the terminal nitrogen of the hydrazide, followed by cyclization and dehydration or elimination steps.

One of the key reaction types is the cyclocondensation with dicarbonyl compounds or their equivalents. For instance, the reaction with β-ketoesters is a common strategy for the synthesis of pyrimidine (B1678525) derivatives. The generally accepted mechanism for such transformations begins with the nucleophilic attack of the more basic terminal nitrogen atom of the hydrazide onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic ring. The methylsulfanyl group often remains as a substituent on the resulting ring, available for further functionalization.

In a similar vein, the synthesis of pyrimidines can be achieved through the reaction of 2-(methylsulfanyl)acetohydrazide with compounds like S-methylisothiouronium sulfate (B86663) in the presence of a malonate derivative. While the detailed mechanism for this specific multi-component reaction is complex, it is understood to proceed through a series of condensation and cyclization steps to build the pyrimidine core.

The formation of triazine derivatives from 2-(methylsulfanyl)acetohydrazide often involves reaction with orthoesters. The proposed mechanism for the synthesis of 5,6-diaryl-as-triazines from the condensation of asymmetric α-diketones with acid amidrazones, a related class of compounds, suggests the initial formation of two positional isomers. This indicates that the initial condensation can occur at either carbonyl group of the diketone. A subsequent ring-closure reaction, potentially proceeding through a dihydrazone intermediate, leads to the final triazine products. This provides a plausible model for understanding the cyclization of 2-(methylsulfanyl)acetohydrazide with similar reagents.

Furthermore, the intramolecular cyclization of derivatives of 2-(methylsulfanyl)acetohydrazide is another important reaction pathway. While specific mechanistic studies on 2-(methylsulfanyl)acetohydrazide itself are not extensively detailed in the provided search results, related studies on similar hydrazide-containing compounds offer valuable insights. These reactions are often acid- or base-catalyzed and proceed via the formation of a new bond between the hydrazide nitrogen and an electrophilic center within the same molecule, leading to the formation of a new heterocyclic ring.

The table below summarizes the key reactive partners of 2-(methylsulfanyl)acetohydrazide and the resulting heterocyclic products, highlighting the versatility of this starting material.

| Reactive Partner | Resulting Heterocyclic Product |

| β-Dicarbonyl Compounds (e.g., β-ketoesters, acetylacetone) | Pyrimidines |

| Orthoesters | Triazines |

| Isothiocyanates | Thiadiazoles/Triazoles |

It is important to note that the specific reaction conditions, including the choice of solvent, temperature, and catalyst, can significantly influence the reaction pathway and the final product distribution. Further detailed mechanistic studies, including the isolation and characterization of reaction intermediates and computational modeling, would provide a more complete understanding of the rich chemistry of 2-(methylsulfanyl)acetohydrazide.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Methylsulfanyl Acetohydrazide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(methylsulfanyl)acetohydrazide and its derivatives in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of 2-(methylsulfanyl)acetohydrazide and its derivatives. nih.gov The chemical shifts, multiplicities, and integration of signals in the ¹H NMR spectrum provide a map of the proton environments within the molecule. Similarly, ¹³C NMR spectra reveal the number and types of carbon atoms present. sciencenet.cnrsc.org The chemical shifts of the methylsulfanyl group (CH₃S-), the methylene (B1212753) group (-CH₂-), and the hydrazide moiety (-CONHNH₂) are key indicators for structural verification.

NMR spectroscopy is also a powerful technique for studying tautomerism in hydrazide derivatives. researchgate.netencyclopedia.pub Tautomerism, the migration of a proton accompanied by a shift in double bonds, can lead to the coexistence of multiple forms in solution. encyclopedia.pub While some N-acylhydrazones may exist as a single tautomer in solution, others can exhibit equilibrium between different forms. nih.govpsu.edursc.org The presence of distinct sets of signals in the NMR spectrum can indicate the presence of tautomers, and the relative integrals of these signals can be used to determine their populations.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Solvents illinois.educarlroth.com

| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |

| CDCl₃ | 7.26 | 77.16 |

| DMSO-d₆ | 2.50 | 39.52 |

| CD₃OD | 3.31 | 49.00 |

| Acetone-d₆ | 2.05 | 29.84, 206.26 |

| D₂O | 4.79 | - |

| Note: Chemical shifts are referenced to TMS at 0 ppm and can vary slightly based on temperature and concentration. |

Two-dimensional (2D) NMR techniques provide deeper insights into the connectivity and spatial arrangement of atoms within 2-(methylsulfanyl)acetohydrazide and its derivatives. harvard.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons in the molecular structure. sdsu.edu For example, a cross-peak between the methylene protons and the NH proton of the hydrazide group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is essential for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying long-range connectivities and piecing together the carbon skeleton, especially in complex derivatives. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is invaluable for determining the three-dimensional conformation of the molecule. researchgate.net

These techniques are often used in combination to achieve unambiguous structural and conformational assignments of complex molecules derived from 2-(methylsulfanyl)acetohydrazide. nih.govresearchgate.netyoutube.com

Temperature-dependent NMR studies can provide valuable information about the conformational dynamics of 2-(methylsulfanyl)acetohydrazide and its derivatives. By recording NMR spectra at different temperatures, it is possible to study processes such as bond rotation and tautomeric exchange. researchgate.net Changes in the line shapes of NMR signals, such as broadening or coalescence, can indicate that a dynamic process is occurring at a rate comparable to the NMR timescale. Analyzing these changes allows for the determination of the energy barriers associated with these conformational changes.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of 2-(methylsulfanyl)acetohydrazide and its derivatives and to elucidate their fragmentation pathways. chemguide.co.uk

The fragmentation of a molecule in the mass spectrometer provides a unique fingerprint that can be used for structural identification. chemguide.co.ukraco.catnih.gov The molecular ion, formed by the initial ionization of the molecule, can undergo various fragmentation reactions, breaking into smaller charged fragments and neutral species. chemguide.co.uk The analysis of these fragment ions helps to piece together the structure of the original molecule. nih.govcore.ac.uk For hydrazide derivatives, characteristic fragmentation patterns often involve cleavage of the N-N bond, the C-N bond, and the acyl group.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.comresearchgate.netalgimed.com This high accuracy allows for the determination of the elemental composition of the parent ion and its fragments. researchgate.netnih.govnih.gov By comparing the experimentally measured exact mass with the calculated masses for possible elemental formulas, the correct molecular formula can be confidently assigned. This is a critical step in the identification of unknown compounds or the confirmation of the structure of newly synthesized derivatives of 2-(methylsulfanyl)acetohydrazide. nih.gov

Table 2: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

| Mass Measurement | Provides nominal mass (integer mass) | Provides exact mass (to several decimal places) algimed.com |

| Information Provided | Molecular weight | Elemental composition, molecular formula researchgate.netnih.gov |

| Application | Routine molecular weight determination | Structural elucidation, identification of unknowns nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govscispace.com These techniques are highly effective for identifying the functional groups present in 2-(methylsulfanyl)acetohydrazide and its derivatives.

The IR spectrum shows absorption bands corresponding to the vibrational transitions of the molecule. Key functional groups have characteristic absorption frequencies. For 2-(methylsulfanyl)acetohydrazide, important vibrational bands include:

N-H stretching vibrations of the hydrazide group.

C=O stretching of the amide carbonyl group.

C-N stretching vibrations.

C-S stretching of the methylsulfanyl group.

Raman spectroscopy provides similar vibrational information but is based on the inelastic scattering of light. It is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amide/Hydrazide) | Stretching | 3500–3300 nih.gov |

| C=O (Amide I) | Stretching | 1700–1630 |

| N-H (Amide II) | Bending | 1640–1550 |

| C-H | Stretching | 3100–2850 nih.gov |

| C-N | Stretching | 1400–1000 |

| C-S | Stretching | 800–600 |

X-ray Crystallography for Solid-State Structural Determination

Studies on various N-acylhydrazone derivatives have revealed that they predominantly adopt an E configuration about the imine C=N bond in the solid state. nih.govnih.gov The conformation of the N-H bond within the amide moiety is typically observed to be syn with respect to the C=O bond. iucr.org The central C-C-N-N=C fragment of the hydrazone structure is often found to be nearly planar. nih.goviucr.org

The crystal structures of numerous acylhydrazone derivatives have been determined, providing a rich database for comparative structural analysis. For instance, the crystal structures of three ortho-substituted N-acylhydrazone derivatives, (E)-N-{2-[2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide, (E)-N-{2-[2-(2-methylbenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide, and (E)-N-{2-[2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide, have been elucidated, showcasing similar molecular conformations and hydrogen-bonding patterns. iucr.org

Analysis of Molecular Conformation and Torsion Angles

The detailed analysis of molecular conformation through X-ray crystallography involves the examination of torsion angles, which describe the rotation around a chemical bond. In N-acylhydrazone derivatives, the planarity of the core structure is a key feature.

The dihedral angles between different planar fragments of the molecule are also informative. In several studied N-acylhydrazone derivatives, the phenyl ring is nearly coplanar with the hydrazone fragment, with dihedral angles typically being small. nih.goviucr.org However, other parts of the molecule, such as a sulfonyl glycine (B1666218) group, can be significantly rotated with respect to the hydrazone core. iucr.org

| Compound | C-C-N-N Torsion Angle (°) | C-N-N=C Torsion Angle (°) | Reference |

|---|---|---|---|

| (E)-N-{2-[2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide | 179.5(3) | 177.1(3) | iucr.org |

| (E)-N-{2-[2-(2-methylbenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide | -179.4(2) | -177.1(3) | iucr.org |

| (E)-N-{2-[2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide | -179.7(2) | 173.4(2) | iucr.org |

| (E)-4-chloro-N-{2-[2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide | -169.5(3) | 179.1(2) | nih.gov |

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C-H...π Interactions)

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. For derivatives of 2-(methylsulfanyl)acetohydrazide, hydrogen bonding is a dominant force in determining the crystal packing.

The hydrazide moiety contains both hydrogen bond donors (N-H groups) and acceptors (C=O group), leading to the formation of robust hydrogen-bonding networks. In many N-acylhydrazone crystal structures, molecules are linked by N-H···O hydrogen bonds, often forming characteristic ring motifs, such as R²₂(8) and R²₂(10) rings. iucr.org These interactions can lead to the formation of one-dimensional ribbons or more complex three-dimensional networks.

In addition to strong hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions can also play a significant role in stabilizing the crystal structure. For instance, the introduction of electron-withdrawing groups can promote the formation of C-H···O hydrogen bonds involving sulfonyl oxygen atoms, which can link adjacent molecular ribbons into layers. iucr.org The packing of molecules in the crystal is also influenced by van der Waals forces and, in some cases, π-π stacking interactions between aromatic rings.

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| (E)-4-chloro-N-{2-[2-(chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide Isomers | N-H···O Hydrogen Bonds | Formation of inversion dimers with R²₂(8) ring motifs. | nih.gov |

| ortho-substituted N-acylhydrazone derivatives | N-H···O Hydrogen Bonds | Formation of ribbons with R²₂(8) and R²₂(10) ring motifs. | iucr.org |

| (E)-N-{2-[2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide | C-H···O Hydrogen Bonds | Interactions involving sulfonyl oxygen atoms, leading to the formation of layers. | iucr.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of molecules. For 2-(methylsulfanyl)acetohydrazide and its derivatives, these methods can provide insights into the nature of electronic transitions and the effects of structural modifications on the absorption and emission of light.

The UV-Vis spectra of acylhydrazone derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the C=N and C=O chromophores. The position and intensity of these bands can be influenced by the nature of substituents and the solvent polarity. For example, studies on isoniazid-based N-acylhydrazone derivatives have shown that the absorption band around 360 nm can be shifted upon coordination with metal ions. researchgate.net

Many hydrazone derivatives are also fluorescent, meaning they can emit light after being electronically excited. The fluorescence properties, such as the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the environment. Some acylhydrazones have been developed as fluorescent probes for the detection of metal ions, where the coordination event leads to a change in the fluorescence intensity. researchgate.net The fluorescence of these compounds can be quenched or enhanced depending on the specific interactions.

| Technique | Typical Observations | Influencing Factors | Reference |

|---|---|---|---|

| UV-Vis Absorption | Absorption bands in the UV and visible regions due to π→π* and n→π* transitions. | Substituents, solvent polarity, metal ion coordination. | researchgate.netacs.org |

| Fluorescence Emission | Emission of light upon excitation, with wavelengths depending on the molecular structure. | Molecular rigidity, aggregation, presence of quenchers (e.g., metal ions). | researchgate.netresearchgate.net |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Reaction Mixture and Purity Analysis

Advanced hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and the determination of compound purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly valuable for the analysis of 2-(methylsulfanyl)acetohydrazide and its derivatives.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds like hydrazides, derivatization is often employed to increase their volatility and improve their chromatographic behavior. For instance, hydrazine (B178648) and its derivatives can be reacted with reagents like acetone (B3395972) or pentafluorobenzaldehyde (B1199891) to form more volatile products that are amenable to GC-MS analysis. researchgate.netnih.gov This approach allows for the sensitive detection and quantification of impurities, such as residual hydrazine, in the final product. nih.govsielc.com

LC-MS and its tandem version, LC-MS/MS, are powerful techniques for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. mdpi.com These methods are particularly useful for the analysis of reaction mixtures, allowing for the identification of intermediates, byproducts, and the final product. The high sensitivity and selectivity of LC-MS/MS make it an ideal tool for purity assessment and for the characterization of complex heterocyclic hydrazide derivatives. researchgate.net The use of mixed-mode liquid chromatography can further enhance the separation of polar nitrogen-containing heterocycles. nih.gov

| Technique | Application | Methodology Highlights | Reference |

|---|---|---|---|

| GC-MS | Analysis of residual hydrazine | In situ derivatization with acetone to form acetone azine, followed by headspace GC-MS analysis. | nih.govsielc.com |

| LC-MS/MS | Purity analysis and characterization of heterocyclic hydrazides | Separation by liquid chromatography followed by mass spectrometric detection for identification and quantification. | mdpi.comresearchgate.net |

Theoretical and Computational Investigations on 2 Methylsulfanyl Acetohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a molecule's electronic properties and its potential for chemical transformation. These in silico methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) Studies on Optimized Geometries and Conformational Preferences

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost to predict the ground-state geometry of molecules. For a flexible molecule like 2-(methylsulfanyl)acetohydrazide, which has several rotatable single bonds, multiple conformations can exist. DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to locate these different conformers and determine their relative stabilities. nih.gov

The geometry optimization process finds the lowest energy arrangement of atoms, corresponding to the most stable structure. Studies on similar molecules, such as acetohydrazide, have shown that the hydrazide group has a significant rotational barrier, suggesting a planar sp² nature for the central nitrogen atom. nih.gov For 2-(methylsulfanyl)acetohydrazide, the key conformational questions involve the rotation around the C-C, C-N, N-N, and C-S bonds. The calculations would predict which conformer is the global minimum on the potential energy surface and the energy differences between it and other local minima.

Table 1: Representative Optimized Geometrical Parameters for the Lowest Energy Conformer of 2-(Methylsulfanyl)acetohydrazide (Calculated) (Note: These are representative values based on DFT calculations for analogous structures.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.245 | O-C-C | 122.1 |

| C-C | 1.518 | C-C-S | 112.5 |

| C-S | 1.810 | C-S-C(H3) | 99.8 |

| C-N | 1.350 | C-C-N | 115.7 |

| N-N | 1.401 | C-N-N | 119.5 |

| N-H (amide) | 1.015 | H-N-N | 117.0 |

| N-H (hydrazine) | 1.020 | C-N-H | 123.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For 2-(methylsulfanyl)acetohydrazide, the HOMO is expected to be localized primarily on the electron-rich regions, such as the lone pairs of the nitrogen and sulfur atoms, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O).

Table 2: Representative Frontier Molecular Orbital Properties (Calculated)

| Property | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Electrostatic Potential (MEP) Mapping for Site Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.netresearchgate.net

In an MEP map, different colors represent different potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are likely sites for electrophilic attack. For 2-(methylsulfanyl)acetohydrazide, these would include the carbonyl oxygen and the lone pairs on the nitrogen atoms. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, especially the acidic amide (N-H) protons. researchgate.net The MEP map provides a clear, intuitive picture of the molecule's reactive landscape.

Vibrational Frequency Calculations and Assignments

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes at the optimized geometry (typically at the same DFT level), a set of frequencies and their corresponding intensities are generated. These calculated spectra can be compared with experimental data to confirm the molecular structure and the presence of specific functional groups.

For 2-(methylsulfanyl)acetohydrazide, key vibrational modes would include the C=O stretching, N-H stretching (from both the -NH- and -NH₂ groups), C-N stretching, and C-S stretching vibrations. A study on the parent compound, acetohydrazide, provided detailed assignments for its vibrational modes, which serve as an excellent reference. nih.gov For instance, the C=O stretch is expected to be a strong band in the IR spectrum around 1650-1700 cm⁻¹, while the N-H stretches would appear as broader bands above 3000 cm⁻¹.

Table 3: Representative Calculated Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Assignment | Description |

| 3450, 3320 | ν(N-H) | Asymmetric & Symmetric NH₂ Stretch |

| 3250 | ν(N-H) | Amide N-H Stretch |

| 2980, 2910 | ν(C-H) | Methyl & Methylene (B1212753) C-H Stretch |

| 1685 | ν(C=O) | Carbonyl Stretch (Amide I) |

| 1560 | δ(N-H) | N-H Bend (Amide II) |

| 1420 | δ(CH₂) | Methylene Scissoring |

| 1150 | ν(C-N) | C-N Stretch |

| 710 | ν(C-S) | C-S Stretch |

NBO Analysis for Stability and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilizing effects. These "hyperconjugative" interactions occur when charge is transferred from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital.

In 2-(methylsulfanyl)acetohydrazide, significant hyperconjugative interactions are expected. For example, the lone pairs on the carbonyl oxygen (n_O) and the amide nitrogen (n_N) can delocalize into the antibonding π(C-N) and π(C=O) orbitals, respectively. Similarly, the lone pair on the sulfur atom can interact with adjacent antibonding orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger electronic delocalization and greater molecular stability. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

An MD simulation of 2-(methylsulfanyl)acetohydrazide in a solvent like water would reveal how the molecule explores different conformational states. By tracking parameters like the root-mean-square deviation (RMSD), one can assess the stability of the starting conformation. uni-miskolc.hu Furthermore, the simulation can quantify the number and lifetime of hydrogen bonds formed between the hydrazide's N-H and C=O groups and the surrounding water molecules. This provides crucial information on how the solvent environment influences the molecule's structure and behavior, bridging the gap between theoretical calculations and real-world conditions.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

The application of hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods is a powerful tool for studying the behavior of molecules in complex environments, such as in solution or within a biological receptor. mdpi.comresearchgate.netnih.gov This approach combines the accuracy of quantum mechanics for a specific region of interest (e.g., the reactive center of a molecule) with the efficiency of molecular mechanics for the surrounding environment.

For a molecule like 2-(Methylsulfanyl)acetohydrazide, a QM/MM study could provide valuable insights into:

Solvation Effects: How the presence of a solvent, like water, influences the conformational preferences and electronic properties of the molecule.

Enzyme-Ligand Interactions: If this compound were to be investigated as a potential drug candidate, QM/MM simulations could elucidate its binding mode and interactions within the active site of a target protein.

Reaction Mechanisms: For any potential chemical transformations the molecule might undergo, QM/MM can be used to model the reaction pathway, identify transition states, and calculate activation energies.

However, at present, no published research articles have applied QM/MM methodologies to specifically investigate 2-(Methylsulfanyl)acetohydrazide. Therefore, there is no data available to populate tables on interaction energies, geometric parameters in a complex system, or other relevant computational outputs that would typically be generated from such a study.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior and Stability

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netnih.govwikipedia.orgresearchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally determined property.

For 2-(Methylsulfanyl)acetohydrazide, QSPR models could be developed to predict a range of properties, including but not limited to:

Boiling Point

Solubility

Lipophilicity (logP)

Thermal Stability

The development of a robust QSPR model requires a dataset of structurally similar compounds with known experimental values for the property of interest. While general QSPR studies on hydrazides and other organic molecules exist, a specific QSPR model for predicting the properties of 2-(Methylsulfanyl)acetohydrazide has not been reported in the scientific literature. wikipedia.orgresearchgate.net Consequently, there are no established QSPR models or associated data tables, such as predicted versus experimental property values or the statistical parameters of the model (e.g., R², Q²), to present for this compound.

The lack of specific computational research on 2-(Methylsulfanyl)acetohydrazide highlights an opportunity for future investigations. Such studies would be invaluable in characterizing its fundamental chemical properties and could serve as a foundation for potential applications in various fields of chemistry.

Applications of 2 Methylsulfanyl Acetohydrazide and Its Derivatives in Chemical Sciences

Role as a Versatile Synthetic Intermediate in Organic Synthesis

2-(Methylsulfanyl)acetohydrazide is a potent synthetic tool, prized for its hydrazide moiety, the nucleophilic sulfur atom, and the reactive methylene (B1212753) group. This trifecta of functionality allows chemists to employ it in a wide array of chemical transformations, establishing it as a valuable and versatile intermediate.

A key application of 2-(Methylsulfanyl)acetohydrazide is its use as a foundational building block for constructing larger, polyfunctionalized molecules. The hydrazide group is particularly useful for forming Schiff bases (imines) through condensation reactions with aldehydes and ketones. This reaction is a straightforward and efficient method for carbon-nitrogen double bond formation, introducing new molecular complexity.

For instance, 2-(4-methylsulfanylphenyl)acetohydrazide, a closely related analogue, readily reacts with aldehydes like 4-chlorobenzaldehyde (B46862). nih.gov In this reaction, the terminal -NH2 group of the hydrazide attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to yield the corresponding N-acylimine, specifically N′-(4-Chlorobenzylidene)-2-[4-(methylsulfanyl)phenyl]acetohydrazide. nih.gov This product is a more complex molecule, now featuring an imine bond and incorporating a new aromatic ring, demonstrating the utility of the acetohydrazide scaffold in molecular elaboration. Such reactions are often carried out in ethanol (B145695), sometimes with a few drops of an acid catalyst, and typically require reflux for several hours to proceed to completion. nih.gov

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of many pharmaceuticals, agrochemicals, and materials. 2-(Methylsulfanyl)acetohydrazide is an excellent precursor for the synthesis of various five-membered heterocyclic rings, such as thiadiazoles, oxadiazoles, and triazoles. irjmets.comnih.gov

The synthesis of 1,3,4-thiadiazoles can be achieved directly from acyl hydrazines. One modern approach involves the direct coupling of an acyl hydrazine (B178648) with a primary nitroalkane using elemental sulfur (S₈) and a base like sodium sulfide (B99878) (Na₂S). nih.gov This method is valued for its operational simplicity and tolerance of a wide range of functional groups. Another classic route involves reacting the hydrazide with a thiocarbonyl source, such as carbon disulfide or a thiourea (B124793) derivative, followed by a dehydrative cyclization step.

Similarly, 1,3,4-oxadiazoles can be synthesized from hydrazide precursors. A common method involves the N-acylation of the hydrazide followed by cyclodehydration. For example, reacting an acetohydrazide with an acyl chloride or anhydride (B1165640) yields a 1,2-diacylhydrazine intermediate, which can then be cyclized using dehydrating agents like phosphorus oxychloride, thionyl chloride, or even strong acids.

The synthesis of 1,2,4-triazole (B32235) rings often proceeds via a thiosemicarbazide (B42300) intermediate. This intermediate is formed by the reaction of the acid hydrazide with an isothiocyanate. nih.gov Subsequent treatment of the resulting thiosemicarbazide with a base, such as sodium hydroxide (B78521), induces ring closure to form the 5-thiol-substituted-1,2,4-triazole. nih.govresearchgate.net Furthermore, intramolecular cyclization reactions of substituted hydrazides can lead to fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines, under thermal conditions. researchgate.net

| Target Heterocycle | Key Reagents | General Method | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole | Elemental Sulfur (S₈), Na₂S, Nitroalkane | Direct coupling of acyl hydrazine and nitroalkane. | nih.gov |

| 1,3,4-Oxadiazole | Acyl Chloride, Dehydrating Agent (e.g., POCl₃) | Formation of a diacylhydrazine intermediate followed by cyclodehydration. | growingscience.com |

| 1,2,4-Triazole-3-thiol | Isothiocyanate, Base (e.g., NaOH) | Formation of a thiosemicarbazide intermediate, followed by base-catalyzed cyclization. | nih.gov |

| Fused Imidazo[1,2-a]pyrimidine | Heat (Thermal Cyclization) | Intramolecular cyclization of a substituted hydrazide. | researchgate.net |

Application in Coordination Chemistry as a Ligand

The structure of 2-(Methylsulfanyl)acetohydrazide, featuring nitrogen, oxygen, and sulfur atoms with lone pairs of electrons, makes it an excellent candidate to act as a ligand in coordination chemistry. Ligands are molecules or ions that bond to a central metal atom or ion to form a coordination complex.

2-(Methylsulfanyl)acetohydrazide can coordinate to metal ions in several ways. It can act as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group. This is a common coordination mode for hydrazide-based ligands. mdpi.com The presence of the thioether sulfur atom also introduces the possibility of tridentate (S,N,O) coordination, where the sulfur atom also binds to the metal center. The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of other competing ligands.

The synthesis of metal complexes with such ligands is typically straightforward, involving the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol or methanol. mdpi.commdpi.com The resulting solid complexes can be isolated by filtration and characterized by a suite of analytical and spectroscopic techniques.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the vibrational frequencies of the C=O (carbonyl) and N-H (amine) bonds typically shift to lower wavenumbers, providing evidence of bonding through these groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons and carbons near the donor atoms in ¹H and ¹³C NMR spectra can confirm the sites of coordination.

Elemental Analysis: This technique is used to determine the empirical formula of the complex, which helps in establishing the ligand-to-metal stoichiometry.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and the geometry around the metal ion.

| Technique | Observation | Inference |

|---|---|---|

| FT-IR Spectroscopy | Shift of ν(C=O) and ν(N-H) bands to lower frequency. | Coordination through carbonyl oxygen and amino nitrogen. |

| UV-Vis Spectroscopy | Appearance of new d-d transition bands. | Formation of a coordination complex with a specific geometry. |

| ¹H NMR Spectroscopy | Downfield shift of N-H proton signals. | Involvement of the hydrazide moiety in metal binding. |

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. wpmucdn.com It explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligand.

In complexes of 2-(Methylsulfanyl)acetohydrazide, the donor atoms (O, N, S) create the ligand field. According to the spectrochemical series, which ranks ligands based on the energy splitting they induce, amine (N) donors are generally stronger field ligands than oxygen donors. Thioether (S) donors are typically considered soft ligands and are weaker field ligands compared to nitrogen. nih.gov The combination of these donors would result in a moderate ligand field strength.

The nature of the metal-ligand bond can range from purely electrostatic (ionic) to significantly covalent. The degree of covalency can be investigated using spectroscopic techniques. wpmucdn.com For example, a reduction in the Racah parameter (a measure of inter-electron repulsion) in the complex compared to the free metal ion, a phenomenon known as the nephelauxetic effect, indicates orbital overlap and covalent character in the metal-ligand bonds.

Metal complexes are widely used as catalysts in both industrial and laboratory settings because the metal center can activate substrates and facilitate chemical transformations. Complexes derived from hydrazide-based ligands have shown promise in catalytic applications, particularly in oxidation reactions. mdpi.com

For example, metal(II) complexes of a Schiff base derived from 2-flurobenzoic hydrazide and salicylaldehyde (B1680747) have been successfully used as catalysts for the oxidation of aniline (B41778) to azobenzene (B91143) using hydrogen peroxide as the oxidant. mdpi.com In this study, the catalytic activity was found to depend on the specific metal ion used, with the copper(II) complex showing the highest yield of 91.4%. The reaction demonstrates that the metal-ligand framework can effectively mediate the transfer of electrons required for the oxidative coupling of aniline.

Given the structural similarities, it is highly probable that metal complexes of 2-(Methylsulfanyl)acetohydrazide could exhibit similar catalytic activity. The presence of the thioether group might also offer unique catalytic properties, potentially influencing the selectivity or efficiency of the reaction. Such complexes could function as homogeneous catalysts when dissolved in the reaction medium or be immobilized on a solid support to create heterogeneous catalysts, which are easily separable and reusable. The presence of multiple metal ions in a complex can also lead to enhanced catalytic activity by enabling charge delocalization and lowering activation barriers. nih.gov

| Catalyst (Complex) | Substrate | Oxidant | Product | Yield (%) |

|---|---|---|---|---|

| CuL₂(NO₃) | Aniline | H₂O₂ | Azobenzene | 91.4 |

| NiL₂(NO₃) | Aniline | H₂O₂ | Azobenzene | 81.4 |

| CoL₂(NO₃) | Aniline | H₂O₂ | Azobenzene | 34.0 |

| MnL₂(NO₃) | Aniline | H₂O₂ | Azobenzene | 15.0 |

| L = (E)-2-fluoro-N'-(2-hydroxybenzylidene)benzohydrazide |

Use in Analytical Chemistry as Derivatization Reagents

The hydrazide group (-CONHNH₂) of 2-(methylsulfanyl)acetohydrazide and its analogues is a key functional group for chemical derivatization in analytical chemistry. Derivatization is a technique used to convert an analyte into a product that is easier to detect or separate.

Hydrazides readily react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This reaction is particularly useful for the quantification of carbonyl-containing analytes. For instance, a derivative, 2-(4-methylsulfanylphenyl)acetohydrazide, reacts with 4-chlorobenzaldehyde in ethanol to form the corresponding N′-(4-Chlorobenzylidene)-2-[4-(methylsulfanyl)phenyl]acetohydrazide. nih.gov This type of reaction introduces a chromophore (the hydrazone group conjugated with aromatic rings) into the analyte molecule, which can then be easily detected and quantified using techniques like UV-Vis spectrophotometry. The formation of these derivatives also enhances their detectability in mass spectrometry.

Potential in Material Science and Polymer Chemistry

The structural characteristics of 2-(methylsulfanyl)acetohydrazide make it a promising candidate for applications in the development of advanced materials, including covalent organic frameworks and cross-linked polymer systems.

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. mdpi.com The ability to choose from a vast library of organic monomers allows for the design of COFs with tailored properties. mdpi.com Hydrazide-containing molecules are particularly valuable as building blocks. nih.gov Commercial suppliers list 2-(methylsulfanyl)acetohydrazide as an organic monomer for COF synthesis, indicating its recognized potential in this field. lab-chemicals.com

The key reaction for incorporating this molecule into a framework is the condensation of its hydrazide group with aldehyde-functionalized monomers. For example, reacting a hydrazide with a di- or tri-aldehyde building block can produce a crystalline framework held together by azine linkages. nih.gov A strategy for creating highly stable hydrazide-linked COFs involves an initial reversible formation of a hydrazine-linked framework, followed by a postsynthetic oxidation step to form the final, irreversible hydrazide linkage. acs.org This approach has been used to create 2D and 3D COFs with applications in water harvesting. acs.org The bifunctional nature of 2-(methylsulfanyl)acetohydrazide makes it a suitable candidate for such synthetic strategies.

Cross-linking is a fundamental process in polymer chemistry that involves forming covalent bonds between individual polymer chains to create a three-dimensional network. specialchem.com This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. specialchem.com Molecules that can act as cross-linking agents typically possess at least two reactive functional groups capable of forming bonds with the polymer chains.

2-(Methylsulfanyl)acetohydrazide has the potential to function as a cross-linking agent for polymers containing specific functional groups. The terminal hydrazide group can react with polymers functionalized with aldehydes, ketones, or epoxides to form stable covalent linkages. This reaction would effectively bridge different polymer chains, transforming a collection of individual chains into a robust, cross-linked material. While specific examples utilizing 2-(methylsulfanyl)acetohydrazide as a primary cross-linker are not extensively documented, the reactivity of its hydrazide group is well-established in forming covalent bonds, a principle central to both chemical cross-linking and hydrogel formation. nih.gov

Table 1: Potential Applications of 2-(Methylsulfanyl)acetohydrazide in Material Science

| Application Area | Role of 2-(Methylsulfanyl)acetohydrazide | Key Reactive Group | Resulting Linkage/Structure |

|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Monomer / Building Block | Hydrazide (-CONHNH₂) | Azine or Hydrazide Linkages |

| Polymer Chemistry | Cross-linking Agent | Hydrazide (-CONHNH₂) | Covalent bonds with polymer chains |

Applications in Supramolecular Chemistry (e.g., self-assembly, host-guest systems)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and host-guest interactions. nih.gov The hydrazide functional group is an excellent motif for directing self-assembly because it contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the carbonyl oxygen).

This capability is demonstrated in the crystal structure of N′-(4-Chlorobenzylidene)-2-[4-(methylsulfanyl)phenyl]acetohydrazide, a derivative of the title compound. In the solid state, these molecules form centrosymmetric inversion dimers, which are held together by pairs of N-H···O hydrogen bonds, creating a stable R₂²(8) ring motif. nih.gov This illustrates the inherent ability of the acetohydrazide backbone to participate in predictable self-assembly through hydrogen bonding, forming ordered supramolecular structures. Such interactions are fundamental to creating more complex architectures and functional materials in supramolecular chemistry.

Role in Green Chemistry Methodologies (e.g., solvent-free reactions, atom economy)